molecular formula C14H11NO3 B3056345 Benzene, 1-(2-nitroethenyl)-3-phenoxy- CAS No. 70599-84-7

Benzene, 1-(2-nitroethenyl)-3-phenoxy-

Cat. No.: B3056345
CAS No.: 70599-84-7
M. Wt: 241.24 g/mol
InChI Key: HCABRSGOYONOEJ-UHFFFAOYSA-N
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Description

Benzene, 1-(2-nitroethenyl)-3-phenoxy- is an organic compound with the molecular formula C15H13NO3 It is a derivative of benzene, featuring a nitroethenyl group and a phenoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(2-nitroethenyl)-3-phenoxy- typically involves the nitration of an appropriate precursor. One common method is the reaction of 3-phenoxybenzaldehyde with nitromethane in the presence of a base such as sodium hydroxide. The reaction proceeds via a nitroaldol (Henry) reaction, followed by dehydration to yield the desired nitroethenyl compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed.

Types of Reactions:

    Oxidation: Benzene, 1-(2-nitroethenyl)-3-phenoxy- can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: The nitro group in the compound can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as iron and hydrochloric acid.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), iron (Fe) with hydrochloric acid (HCl)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Benzene, 1-(2-nitroethenyl)-3-phenoxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies focus on its interaction with biological targets and its effects on cellular processes.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents. Its unique structure allows for the modification of its chemical properties to enhance efficacy and reduce toxicity.

    Industry: Utilized in the production of specialty chemicals and materials. Its derivatives may be used in the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of Benzene, 1-(2-nitroethenyl)-3-phenoxy- depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The phenoxy group may enhance its binding affinity to certain molecular targets, contributing to its overall biological activity.

Comparison with Similar Compounds

    Benzene, (2-nitroethenyl)-: A simpler analog without the phenoxy group.

    Benzene, 1-methoxy-2-(2-nitroethenyl)-: Contains a methoxy group instead of a phenoxy group.

    Styrene, β-nitro-: Another nitroethenyl derivative of benzene.

Uniqueness: Benzene, 1-(2-nitroethenyl)-3-phenoxy- is unique due to the presence of both the nitroethenyl and phenoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2-nitroethenyl)-3-phenoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-15(17)10-9-12-5-4-8-14(11-12)18-13-6-2-1-3-7-13/h1-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCABRSGOYONOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369749
Record name Benzene, 1-(2-nitroethenyl)-3-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70599-84-7
Record name Benzene, 1-(2-nitroethenyl)-3-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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